

Spectroscopic Purity Analysis of Thiomorpholine-1-oxide Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: *Thiomorpholine-1-oxide hydrochloride*

Cat. No.: *B1321775*

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For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic methods to confirm the purity of **Thiomorpholine-1-oxide hydrochloride**, a valuable building block in medicinal chemistry. We present experimental data and detailed protocols for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques to distinguish the target compound from potential impurities.

Thiomorpholine-1-oxide hydrochloride is synthesized via the controlled oxidation of thiomorpholine. This process can lead to two primary impurities: the unreacted starting material, thiomorpholine, and the over-oxidized by-product, thiomorpholine 1,1-dioxide. This guide focuses on the spectroscopic signatures that differentiate **Thiomorpholine-1-oxide hydrochloride** from these key process-related impurities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Thiomorpholine-1-oxide hydrochloride** and its potential impurities, allowing for a clear comparison of their characteristic signals.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Thiomorpholine-1-oxide hydrochloride	~3.3-4.0 (m, 8H)	~50-60 (multiple peaks)
Thiomorpholine[1][2]	~2.7-3.2 (m, 8H)	~28, ~48
Thiomorpholine 1,1-dioxide hydrochloride[3]	~3.5 (m, 8H), ~9.8 (br s, 2H)	Not readily available

Note: Chemical shifts (δ) are reported in parts per million (ppm). The exact chemical shifts can vary depending on the solvent and instrument used.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound	Key IR Absorptions (cm^{-1})	Mass Spectrum (m/z)
Thiomorpholine-1-oxide hydrochloride	~1050 (S=O stretch)	Expected $[\text{M}+\text{H}]^+$: 120.05
Thiomorpholine[4][5]	No strong S=O stretch	103.05
Thiomorpholine 1,1-dioxide hydrochloride[3]	~1120 and ~1300 (SO_2 stretch)	Expected $[\text{M}+\text{H}]^+$: 136.04

Note: IR absorptions are reported in reciprocal centimeters (cm^{-1}). Mass spectrometry data is reported as mass-to-charge ratio (m/z) for the protonated molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **Thiomorpholine-1-oxide hydrochloride** sample in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of 0-12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate all signals to determine the relative proton ratios.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a sufficient number of scans for adequate signal intensity.
- Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with the reference data in Table 1 to identify the presence of Thiomorpholine, Thiomorpholine 1,1-dioxide, or other impurities.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **Thiomorpholine-1-oxide hydrochloride** sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .

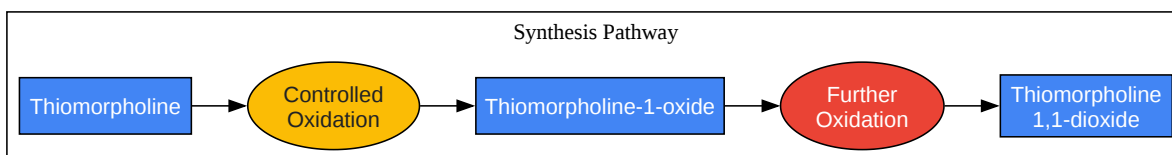
- Co-add a sufficient number of scans to obtain a high-quality spectrum.
- Data Analysis: Identify the characteristic absorption bands, particularly the S=O stretching frequency, and compare them to the data in Table 2. The presence of bands corresponding to the SO₂ stretch would indicate the presence of Thiomorpholine 1,1-dioxide.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the **Thiomorpholine-1-oxide hydrochloride** sample in a suitable solvent system (e.g., water/acetonitrile with a small amount of formic acid).
- Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is a suitable starting point.
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
 - Flow Rate: Typically 0.2-1.0 mL/min.
 - Injection Volume: 1-10 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Range: A range that includes the expected m/z values of the target compound and potential impurities (e.g., 50-200 m/z).
- Data Analysis: Analyze the chromatogram for the presence of multiple peaks. The mass spectrum of each peak can be used to identify the compound based on its mass-to-charge ratio, as listed in Table 2. This technique is highly sensitive for detecting trace impurities.

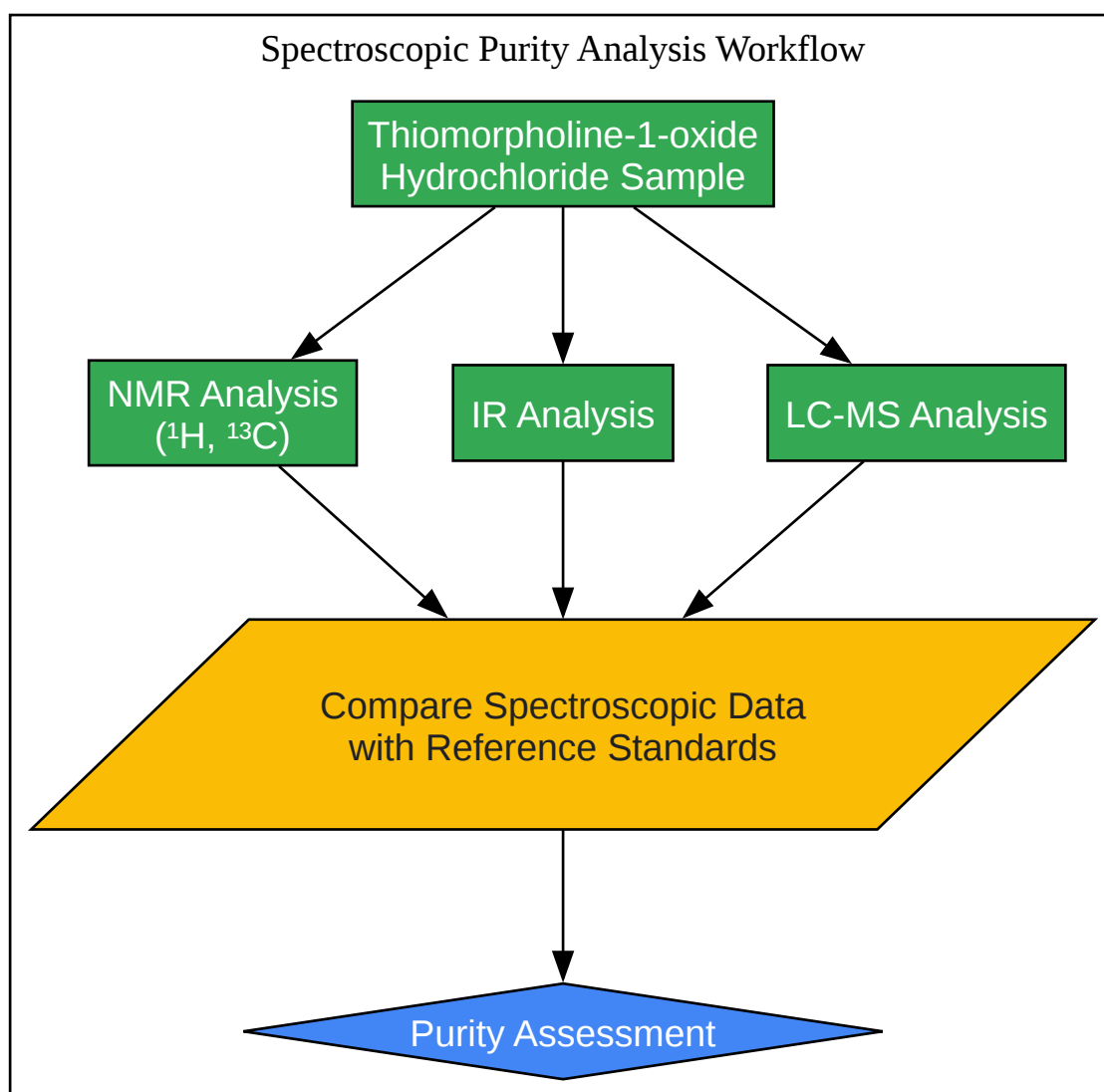
Workflow and Pathway Diagrams

To visualize the process of purity analysis and the synthetic pathway leading to potential impurities, the following diagrams are provided.



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Caption: Synthetic pathway for Thiomorpholine-1-oxide highlighting the formation of the primary impurity.



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Caption: Experimental workflow for the comprehensive spectroscopic analysis of **Thiomorpholine-1-oxide hydrochloride** purity.

By employing the spectroscopic methods and protocols outlined in this guide, researchers can confidently assess the purity of their **Thiomorpholine-1-oxide hydrochloride** samples, ensuring the integrity of their research and development activities. The distinct spectroscopic fingerprints of the target compound and its potential process-related impurities allow for their unambiguous identification and quantification.

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